2,2-Difluoro-1-(2-(trifluoromethoxy)phenyl)ethanone
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Overview
Description
2,2-Difluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-one is a fluorinated organic compound known for its unique chemical properties. The presence of both difluoro and trifluoromethoxy groups makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-one typically involves the introduction of difluoro and trifluoromethoxy groups onto an ethanone backbone. One common method includes the reaction of a suitable phenyl ethanone precursor with difluoromethylating agents under controlled conditions. The trifluoromethoxy group can be introduced using trifluoromethoxy reagents in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,2-Difluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Mechanism of Action
The mechanism by which 2,2-difluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition or activation of specific pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol
- 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid
- 2-Chloro-2,2-difluoro-1-(3-(trifluoromethoxy)phenyl)ethanone
Uniqueness
2,2-Difluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-one stands out due to its specific combination of difluoro and trifluoromethoxy groups, which confer unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and reactivity .
Properties
Molecular Formula |
C9H5F5O2 |
---|---|
Molecular Weight |
240.13 g/mol |
IUPAC Name |
2,2-difluoro-1-[2-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H5F5O2/c10-8(11)7(15)5-3-1-2-4-6(5)16-9(12,13)14/h1-4,8H |
InChI Key |
SVRJIGQKLPBPEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(F)F)OC(F)(F)F |
Origin of Product |
United States |
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